molecular formula C5H7N3O4 B1665924 アザセリン CAS No. 115-02-6

アザセリン

カタログ番号: B1665924
CAS番号: 115-02-6
分子量: 173.13 g/mol
InChIキー: MZZGOOYMKKIOOX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azaserine is a naturally occurring serine derivative diazo compound with antineoplastic and antibiotic properties. It is known for its structural similarity to glutamine and acts as a purinergic antagonist. Azaserine competitively inhibits glutamine amidotransferase, a key enzyme responsible for glutamine metabolism .

作用機序

Target of Action

Azaserine, a naturally occurring serine derivative diazo compound, primarily targets glutamine amidotransferase , a key enzyme responsible for glutamine metabolism . It also targets γ-glutamyltransferase , an enzyme that plays a crucial role in the gamma-glutamyl cycle, a pathway for the synthesis and degradation of glutathione and drug and xenobiotic detoxification .

Mode of Action

Azaserine acts by competitively inhibiting glutamine amidotransferase . It also inhibits the rate-limiting step of the metabolic hexosamine pathway and irreversibly inhibits γ-glutamyltransferase by acting directly at the substrate-binding pocket .

Biochemical Pathways

Azaserine affects the metabolic hexosamine pathway and the glutamine metabolism pathway . By inhibiting glutamine amidotransferase, azaserine disrupts the normal metabolism of glutamine, an amino acid that plays a key role in cellular growth and function . The inhibition of the hexosamine pathway can lead to a variety of downstream effects, including alterations in protein glycosylation and cellular signaling .

Pharmacokinetics

It is known that azaserine has a solubility of 50 mg/ml in water , which may influence its bioavailability and distribution in the body.

Result of Action

Azaserine has been demonstrated to protect against hyperglycemic endothelial damage by elevating serum concentrations of manganese-superoxide dismutase, directly reducing the concentration of reactive oxygen species . It also downregulates the expression of VCAM-1 and ICAM-1 in response to TNF-α , which are molecules involved in the adhesion of leukocytes to the vascular endothelium, a key step in inflammation.

科学的研究の応用

Biosynthesis and Chemical Properties

Azaserine is characterized by its unique diazoester functional group, which is biologically unusual yet synthetically valuable. Recent research has uncovered the biosynthetic pathway for azaserine in Glycomyces harbinensis, revealing a gene cluster responsible for its production. This discovery allows for the potential engineering of microbial systems to produce azaserine and its derivatives, which can be utilized in various synthetic applications .

Biosynthetic Pathway Overview

  • Gene Cluster : The azaserine biosynthetic gene cluster consists of 21 genes, including those for hydrazonoacetic acid synthesis.
  • Mechanism : The pathway involves the conversion of hydrazonoacetic acid to azaserine through a series of enzymatic reactions, including oxidation steps that form the diazo group .
  • Biocatalytic Potential : The ability to produce azaserine via heterologous expression in Streptomyces albus demonstrates its potential for metabolic engineering applications .

Anticancer Activity

Azaserine has been extensively studied for its anticancer properties. It acts as an inhibitor of nucleotide metabolism, making it a candidate for cancer treatment.

Clinical Studies

  • In combination with 6-mercaptopurine, azaserine was evaluated in clinical trials involving acute leukemia patients. While no significant difference was observed in remission rates compared to 6-mercaptopurine alone, the combination therapy showed promise in specific patient subsets .
  • Azaserine's mechanism involves direct alkylation of deoxyguanosine, which disrupts DNA synthesis and promotes apoptosis in cancer cells .

Inhibition of Glycosaminoglycan Synthesis

Research indicates that azaserine effectively inhibits glycosaminoglycan synthesis, which is crucial in various pathological conditions such as diabetes and cancer.

Mechanistic Insights

  • Azaserine inhibits the hexosamine biosynthesis pathway, leading to reduced O-linked protein glycosylation and glycosaminoglycan synthesis. This effect was observed in both transgenic and non-transgenic islet cells, suggesting its utility in studying amyloid formation and other metabolic disorders .

Case Studies and Experimental Findings

Several studies have documented the effects of azaserine across different experimental settings:

StudyApplicationFindings
Leukemia TreatmentCombined therapy with 6-mercaptopurine showed no significant improvement over monotherapy.
Glycosaminoglycan InhibitionAzaserine reduced protein glycosylation and inhibited amyloid formation in transgenic models.
Toxicity AssessmentEvaluated toxicity levels when combined with other antimetabolites; provided insights into safe dosing strategies.

化学反応の分析

Azaserine undergoes various chemical reactions, including:

    Oxidation: Azaserine can be oxidized to form different products.

    Reduction: It can be reduced under specific conditions.

    Substitution: Azaserine can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.

類似化合物との比較

Azaserine is structurally similar to other diazo compounds such as 6-diazo-5-oxo-L-norleucine (DON). Both azaserine and DON are glutamine antagonists and share similar biological activities. azaserine is unique in its specific inhibition of glutamine amidotransferase and its distinct biosynthetic pathway .

Similar compounds include:

  • 6-Diazo-5-oxo-L-norleucine (DON)
  • Alazopeptin
  • Duazomycin A

These compounds share structural similarities and biological activities but differ in their specific mechanisms of action and biosynthetic pathways .

生物活性

Azaserine is a naturally occurring compound produced by certain bacteria, notably Streptomyces fragilis and Glycomyces harbinensis. It is classified as a cytotoxic glutamine antimetabolite and is known for its unique α-diazoester functional group, which contributes to its biological activity. This article explores the biological activity of azaserine, highlighting its mechanisms of action, biosynthesis, and relevant case studies.

Azaserine primarily functions as an inhibitor of glutamine-dependent metabolic pathways. It interferes with de novo purine synthesis, which is critical for cellular proliferation. The compound's mechanism involves the inhibition of enzymes that utilize glutamine as a substrate, leading to a decrease in nucleotide synthesis and, consequently, cellular growth inhibition.

Key Mechanisms:

  • Inhibition of Glutamine Utilization : Azaserine competes with glutamine for binding sites on various enzymes involved in amino acid and nucleotide metabolism.
  • Induction of Cytotoxicity : The compound induces apoptosis in cancer cells by disrupting metabolic processes essential for their survival.

Case Studies

  • Tumor Growth Inhibition : Research has demonstrated that azaserine effectively inhibits the growth of solid tumors in animal models. For example, a study observed that azaserine significantly reduced tumor size in rats implanted with tumor cells by inhibiting de novo purine synthesis .
  • Preneoplastic Lesions : In another study focusing on pancreatic lesions, azaserine was shown to induce preneoplastic changes in rat pancreas tissue, highlighting its potential role in cancer research and understanding tumorigenesis .
  • Biosynthetic Pathway Discovery : Recent discoveries have elucidated the biosynthetic pathway of azaserine. The identification of the azaserine biosynthetic gene cluster has opened avenues for further research into its production and potential applications in metabolic engineering .

Table 1: Summary of Biological Effects of Azaserine

Biological EffectDescriptionStudy Reference
Tumor Growth InhibitionReduces size of solid tumors in animal models
Induction of ApoptosisTriggers programmed cell death in cancer cells
Preneoplastic Lesion InductionCauses changes indicative of early cancer development
Inhibition of Nucleotide SynthesisDisrupts de novo purine synthesis pathways

Biosynthesis and Genetic Insights

The biosynthesis of azaserine involves a complex gene cluster that encodes enzymes responsible for its unique α-diazoester structure. Recent studies have utilized isotope feeding experiments and bioinformatics to confirm the involvement of hydrazonoacetic acid (HYAA) as an intermediate in the biosynthetic pathway .

Table 2: Key Enzymes in Azaserine Biosynthesis

Enzyme NameFunctionGene Cluster Reference
Hydrazonoacetic Acid SynthaseConverts precursors into HYAAAza Gene Cluster
α-Diazoester SynthaseCatalyzes the formation of the α-diazoesterAza Gene Cluster

特性

IUPAC Name

2-amino-3-(2-diazoacetyl)oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4/c6-3(5(10)11)2-12-4(9)1-8-7/h1,3H,2,6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZGOOYMKKIOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)OC(=O)C=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115-02-6, 76749-44-5
Record name azaserine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Azaserine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azaserine
Reactant of Route 2
Azaserine
Reactant of Route 3
Reactant of Route 3
Azaserine
Reactant of Route 4
Azaserine
Reactant of Route 5
Azaserine
Reactant of Route 6
Azaserine
Customer
Q & A

Q1: What is the primary mechanism of action of Azaserine?

A1: Azaserine exerts its primary effect by disrupting the de novo synthesis of purines [, , , , , ]. It achieves this by acting as a glutamine antagonist, specifically targeting the enzymatic step where formylglycinamide ribotide is aminated to yield formylglycinamidine ribotide [].

Q2: How does the inhibition of purine synthesis impact cellular processes?

A2: Interference with purine synthesis has a cascade of downstream effects. It hinders the production of essential building blocks for DNA and RNA, ultimately impeding nucleic acid synthesis [, , , ]. This disruption in nucleic acid synthesis negatively impacts cell growth and proliferation, leading to various physiological consequences [, , , , , , , ].

Q3: Beyond purine synthesis, does Azaserine affect other cellular processes?

A3: Yes, Azaserine demonstrates effects beyond purine synthesis. Research suggests that it can induce DNA damage [, ], potentially through mechanisms involving DNA alkylation [, ]. Additionally, studies show that it can influence the transport of certain amino acids across cell membranes [, , , ].

Q4: How does Azaserine's interaction with amino acid transport systems contribute to its effects?

A4: Azaserine exhibits the ability to inhibit the uptake of amino acids like glutamine, proline, and alpha-methyl D-glucoside in renal brush-border membrane vesicles []. This interaction with membrane transport systems suggests a broader impact on cellular metabolism and nutrient uptake []. Furthermore, Azaserine can compete with L-system amino acid transport, particularly the uptake of 2-amino-2-carboxybicycloheptane (BCH) []. This interaction underscores the complex interplay between Azaserine and cellular transport mechanisms.

Q5: Does Azaserine exhibit any influence on cellular energy metabolism?

A5: Research suggests that Azaserine can lead to a decrease in the liver's content of ATP, biotin, and nicotinamide nucleotides in rats []. This finding hints at potential disruptions in cellular energy metabolism as a consequence of Azaserine exposure.

Q6: What is the molecular structure of Azaserine?

A6: Azaserine is a modified serine amino acid. It has a diazoacetyl group attached to the oxygen atom of the serine side chain. Its IUPAC name is (2S)-2-amino-3-(diazoacetoxy)propanoic acid.

Q7: What is the molecular formula and weight of Azaserine?

A7: The molecular formula of Azaserine is C5H7N3O4, and its molecular weight is 173.13 g/mol.

Q8: Is there any spectroscopic data available for Azaserine?

A8: While specific spectroscopic data from the provided papers wasn't explicitly mentioned, Azaserine's structure can be characterized using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. These methods provide information about the compound's functional groups and structural features.

Q9: Are there any studies related to the material compatibility, stability, catalytic properties, or computational modeling of Azaserine?

A9: The provided research papers primarily focus on the biological activity and mechanisms of action of Azaserine in various biological systems. There is limited information available regarding its material compatibility, stability under various conditions, catalytic properties, or computational modeling. Further research would be needed to explore these aspects of Azaserine.

Q10: What is known about Azaserine's stability, formulation, SHE regulations, environmental impact, and degradation?

A10: Detailed information about Azaserine's stability in various conditions, formulation strategies, SHE (Safety, Health, and Environment) regulations, environmental impact, and degradation pathways is limited within the provided research papers. Further investigation is necessary to comprehensively address these aspects.

Q11: What are the in vitro and in vivo efficacy studies conducted with Azaserine?

A11: Numerous studies demonstrate the in vivo activity of Azaserine against various tumor models in animals, including the Crocker mouse sarcoma 180 [] and Trypanosoma equiperdum infections in mice []. Azaserine exhibits efficacy in inhibiting tumor growth in these models. Additionally, studies in cell cultures, such as those using Escherichia coli, show that Azaserine inhibits bacterial growth by interfering with purine synthesis [, ].

Q12: Has Azaserine been evaluated in clinical trials?

A12: While earlier studies explored the potential of Azaserine as a chemotherapeutic agent in humans, it was found to be not sufficiently effective as a standalone treatment []. Further research explored its use in combination therapies [], but its clinical application appears limited due to its toxicity profile and the emergence of more effective alternatives.

Q13: What are the known mechanisms of resistance to Azaserine?

A13: Research suggests that mutations in the aroP gene, which encodes a general aromatic amino acid transporter, can contribute to Azaserine resistance in Escherichia coli [, ]. Additionally, studies using a plasma-cell neoplasm model showed resistance to Azaserine without significant changes in its transport, indicating other resistance mechanisms might be at play [].

Q14: Does Azaserine exhibit any toxicities or adverse effects?

A14: Azaserine's clinical application has been limited due to its toxicity profile []. Studies in animals show that it can cause pathological changes in organs like the kidney, liver, and pancreas []. These changes resemble those observed with another amino acid analog, ethionine, suggesting a potential for overlapping toxicity mechanisms [].

Q15: What are the research findings regarding drug delivery, biomarkers, and analytical techniques related to Azaserine?

A15: The provided research papers primarily focus on understanding Azaserine's mechanism of action, efficacy, and toxicity. There is limited information regarding specific drug delivery strategies, identified biomarkers for monitoring treatment response, or details about analytical techniques used to characterize or quantify Azaserine in biological samples. Further research is needed to explore these aspects fully.

Q16: What is known about the immunogenicity, drug interactions, and biocompatibility of Azaserine?

A16: The provided research papers do not delve deeply into Azaserine's immunogenicity, its potential to induce immune responses, or its interactions with other drugs or biological systems. Similarly, information about its biocompatibility and biodegradability is limited. Further investigations are needed to understand these aspects fully.

Q17: Are there any known alternatives to Azaserine, and what is its historical context in research?

A17: While Azaserine was one of the early compounds investigated for its antitumor properties, its clinical use has been limited due to toxicity concerns and the development of more effective and safer chemotherapeutic agents. Numerous other antimetabolites targeting purine and pyrimidine synthesis are now used in cancer treatment.

Q18: What is the current understanding of recycling, waste management, research infrastructure, and cross-disciplinary applications related to Azaserine?

A18: The provided research papers primarily focus on the biological activity of Azaserine. Information on its recycling, waste management, specific research infrastructure needs, or cross-disciplinary applications is limited and requires further investigation.

  • Pancreatic Carcinogenesis: Azaserine is widely used in experimental models to study pancreatic cancer [, , , , , , , ]. It induces the formation of atypical acinar cell nodules (AACN), precursors to pancreatic cancer.
  • Dietary Influences: Studies indicate that dietary factors like choline deficiency [] and high-fat diets [] can influence Azaserine-induced pancreatic carcinogenesis.
  • Hormonal Modulation: Estrogen shows inhibitory effects on Azaserine-induced pancreatic lesions in rats, while androgens might promote tumor development [].
  • Combination Therapy: Although Azaserine as a single agent showed limited clinical efficacy, research explored its potential in combination therapies with other chemotherapeutic agents like 6-chloropurine [] and 6-thioguanine [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。